molecular formula C10H15NO B1466352 3-Amino-1-(2-methylphenyl)propan-1-ol CAS No. 1225813-75-1

3-Amino-1-(2-methylphenyl)propan-1-ol

Cat. No. B1466352
CAS RN: 1225813-75-1
M. Wt: 165.23 g/mol
InChI Key: KTRHXYMAMXSHPN-UHFFFAOYSA-N
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Description

“3-Amino-1-(2-methylphenyl)propan-1-ol” is a chemical compound. It is structurally similar to 3-Amino-1-propanol , which is a colorless liquid and one of the simplest aminopropanols . The molecular formula of “this compound” is C10H15NO and its molecular weight is 165.2322 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-1,3-propane diols have been synthesized through a general two-step strategy . The amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates, which were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .

Scientific Research Applications

Corrosion Inhibition

Tertiary amines, including compounds similar to 3-Amino-1-(2-methylphenyl)propan-1-ol, have been synthesized and investigated for their inhibitive performance on carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and showing promise in corrosion science (Gao, Liang, & Wang, 2007).

Medicinal Chemistry

The structure of this compound is related to compounds that have been synthesized and evaluated for their affinity to beta-adrenoceptors, with some showing substantial cardioselectivity. Such studies contribute to the development of beta-blockers in medicinal chemistry (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Organic Synthesis

Research has shown the cyclization of similar compounds through aryl radical cation and alkoxyl radical intermediates, highlighting the complex reactivity and potential for synthesis of cyclic structures in organic chemistry (Goosen, Mccleland, & Rinaldi, 1993).

Asymmetric Synthesis

Studies involving the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for the production of (S)-dapoxetine illustrate the application of such compounds in asymmetric synthesis and the pharmaceutical industry (Torre, Gotor‐Fernández, & Gotor, 2006).

Polymer Science

The transformation of similar compounds at high temperatures under specific conditions to produce 2-methylindoline showcases the potential applications in materials science and catalysis (Bernas et al., 2015).

Mechanism of Action

properties

IUPAC Name

3-amino-1-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,10,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRHXYMAMXSHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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